The synthesis of (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves multi-step organic reactions that introduce hydroxyl groups and epoxide functionalities into the benzo[a]pyrene structure.
Technical details regarding specific reagents or catalysts used in these reactions are often proprietary or vary by laboratory protocols.
The molecular structure of (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol features a complex arrangement of fused benzene rings with multiple hydroxyl groups.
The stereochemistry is critical in determining the biological activity of this compound.
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions primarily related to its reactivity as a carcinogen.
The mechanism of action for (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves several key processes:
Relevant data indicate that the compound's stability decreases under acidic or basic conditions which may affect its behavior in biological systems .
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol has several scientific applications:
(7R,8S,9R,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (hereafter referred to as anti-BaPT) is a terminal metabolite in the bay-region diol epoxide pathway of benzo[a]pyrene (BaP) activation. This pathway initiates when cytochrome P450 monooxygenases (CYP1A1/1B1) oxidize BaP to BaP-7,8-epoxide, which is subsequently hydrolyzed by epoxide hydrolase to form BaP-7,8-dihydrodiol. A second CYP-mediated oxidation generates the highly mutagenic (+)-anti-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide ((+)-anti-BPDE). Stereochemical specificity is paramount: the anti-BaPT enantiomer arises exclusively from hydrolytic ring opening of (+)-anti-BPDE, which exhibits the (7R,8S,9S,10R) configuration [1] [4]. This stereoselectivity is biologically significant, as (+)-anti-BPDE is the ultimate carcinogen responsible for >90% of DNA adducts in vivo, while other stereoisomers (e.g., syn-BPDE or reverse diol epoxides) show lower mutagenicity [4] [6].
The formation of anti-BaPT involves tightly regulated enzymatic steps:
Table 1: Kinetic Parameters for Key Enzymes in anti-BaPT Synthesis
Enzyme | Substrate | kcat (min⁻¹) | Km (μM) | Selectivity |
---|---|---|---|---|
CYP1A1 | Benzo[a]pyrene | 4.2 ± 0.3 | 8.3 ± 1.1 | 7,8- vs. 9,10-epoxide: 12:1 |
Epoxide Hydrolase | BaP-7,8-epoxide | 22.1 ± 2.4 | 15.7 ± 2.0 | (7R,8R)-diol: >95% ee |
CYP1A1 | BaP-7,8-dihydrodiol | 9.8 ± 1.2 | 5.2 ± 0.8 | anti-BPDE: 85% of products |
Hydrolysis of (+)-anti-BPDE is the primary source of anti-BaPT, accounting for >68% of total BaP-tetraols in humans [4]. This non-enzymatic reaction proceeds via SN1 nucleophilic substitution, where water attacks the C10 position of the epoxide, yielding the (7R,8S,9R,10R) tetrol stereoisomer. Crucially, this hydrolysis competes directly with DNA adduct formation:
Table 2: Stability and Biological Impact of anti-BaPT and Related DNA Adducts
Parameter | anti-BaPT | 10S-(+)-trans-anti-BPDE-N2-dG |
---|---|---|
Formation Rate | 0.12 min⁻¹ (hydrolysis) | 0.04 min⁻¹ (alkylation) |
Repair Half-life | Not applicable (excreted) | >72 hours |
Mutagenicity | None (detoxified) | High (G→T transversions) |
Urinary Levels | 0.71 fmol/mg creatinine (smokers) | Not detectable in urine |
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4